

# Tetrabutylphosphonium Iodide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Tetrabutylphosphonium iodide*

Cat. No.: *B1222163*

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An In-depth Guide to the Properties, Synthesis, and Applications of **Tetrabutylphosphonium Iodide** for Researchers, Scientists, and Drug Development Professionals.

**Tetrabutylphosphonium iodide** is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four butyl groups, with iodide as the counterion. This compound is noted for its utility in various chemical transformations, primarily serving as a phase-transfer catalyst and a precursor for the synthesis of other phosphonium salts and ionic liquids. Its lipophilic cation and nucleophilic anion make it a versatile reagent in organic synthesis.

## Core Properties of Tetrabutylphosphonium Iodide

The physical and chemical properties of **tetrabutylphosphonium iodide** are summarized in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value	Citations
CAS Number	3115-66-0	[1][2][3]
Molecular Formula	C <sub>16</sub> H <sub>36</sub> IP	[1][2]
Molecular Weight	386.34 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	93-100 °C	[3][4]
Solubility	Soluble in water	[3]
LogP (Octanol/Water)	3.20840	[1]
Refractive Index	1.485	[1]
Purity	≥97.0%	[1]
RTECS Number	TA2420000	[3]
Acute Toxicity	LD50 (Intravenous, mouse): 32 mg/kg	[3]
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2]
Safety Precautions	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.	[3]
Sensitivity	Hygroscopic	[3]

## Experimental Protocols and Methodologies

**Tetrabutylphosphonium iodide** is employed in a range of synthetic applications. Below are detailed protocols for its use as a precursor in a metathesis reaction and a general guide to its application in phase-transfer catalysis.

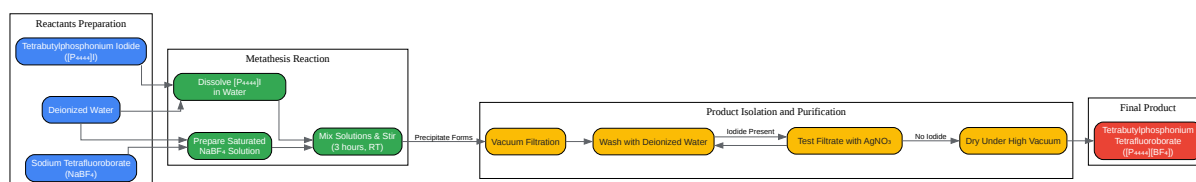
## Synthesis of Tetrabutylphosphonium Tetrafluoroborate via Anion Metathesis

**Tetrabutylphosphonium iodide** can serve as a starting material for the synthesis of other phosphonium salts, such as tetrabutylphosphonium tetrafluoroborate ( $[P_{4444}][BF_4]$ ), through a straightforward anion exchange reaction.

Experimental Protocol:

- Materials:
  - **Tetrabutylphosphonium iodide** ( $[P_{4444}]I$ )
  - Sodium tetrafluoroborate ( $NaBF_4$ )
  - Deionized water
  - Silver nitrate ( $AgNO_3$ ) solution (for testing)
  - Magnetic stirrer and stir bar
  - Filtration apparatus (e.g., Büchner funnel and flask)
- Procedure:
  - Metathesis Reaction:
    - Dissolve a specific molar quantity of **tetrabutylphosphonium iodide** in deionized water in a flask equipped with a magnetic stirrer.
    - In a separate flask, prepare a saturated aqueous solution of sodium tetrafluoroborate.
    - Add the  $NaBF_4$  solution dropwise to the stirred  $[P_{4444}]I$  solution at room temperature. A white precipitate of the less water-soluble  $[P_{4444}][BF_4]$  will form.

- Continue stirring the mixture for approximately 3 hours to ensure the reaction goes to completion.
- Isolation and Purification:
  - Collect the white solid product by vacuum filtration.
  - Wash the product thoroughly with deionized water to remove any unreacted starting materials and sodium iodide byproduct.
  - To ensure the complete removal of iodide ions, test a small sample of the filtrate with a silver nitrate solution. The absence of a precipitate indicates that all iodide has been washed away. Continue washing if a precipitate forms.
  - Dry the final product, tetrabutylphosphonium tetrafluoroborate, under a high vacuum to remove residual water.
- Characterization:
  - The structure and purity of the synthesized ionic liquid can be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{31}\text{P}$  NMR, and FTIR spectroscopy.



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Workflow for the synthesis of  $[P_{4444}][BF_4]$  from **tetrabutylphosphonium iodide**.

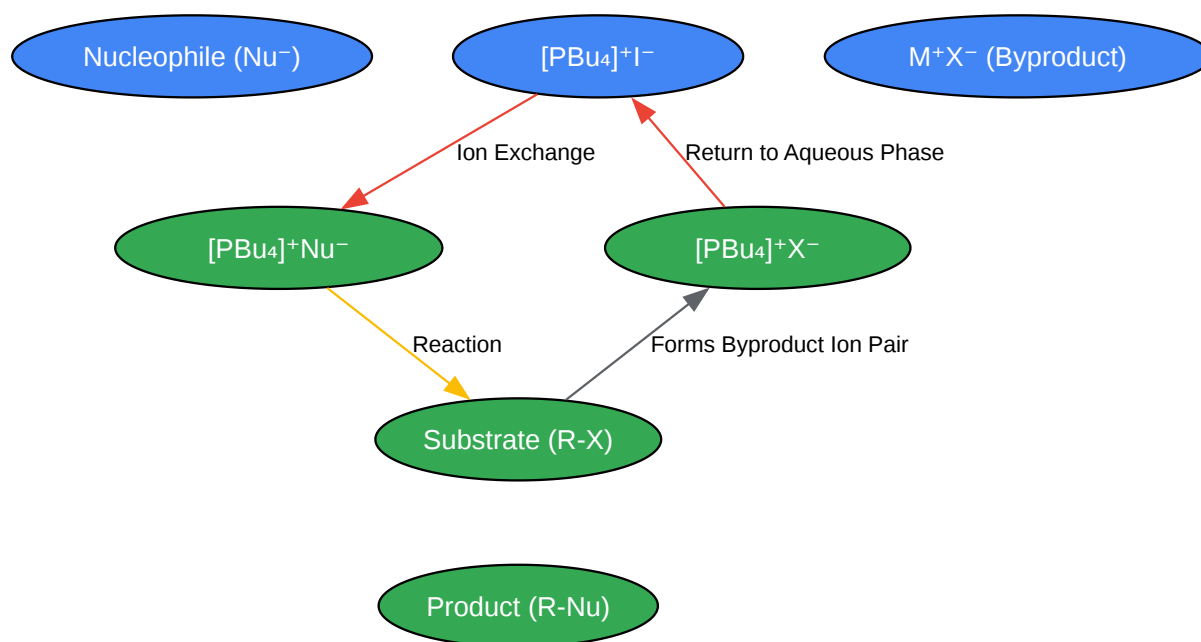
## Application in Phase-Transfer Catalysis (PTC)

Quaternary phosphonium salts, like **tetrabutylphosphonium iodide**, are effective phase-transfer catalysts. They facilitate reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). The bulky, lipophilic tetrabutylphosphonium cation forms an ion pair with the anion from the aqueous phase, transporting it into the organic phase where it can react with the substrate.

General Mechanism of Phase-Transfer Catalyzed Alkylation:

A common application of PTC is in alkylation reactions, such as the Williamson ether synthesis.

- Reaction Principle:
  - In the aqueous phase, a base (e.g., NaOH) deprotonates a nucleophile (e.g., a phenol, R-OH), forming an alkoxide anion (R-O<sup>-</sup>).
  - The tetrabutylphosphonium cation ([PBU<sub>4</sub>]<sup>+</sup>) from the catalyst pairs with the alkoxide anion, forming a lipophilic ion pair ([PBU<sub>4</sub>]<sup>+</sup>[R-O]<sup>-</sup>).
  - This ion pair is soluble in the organic phase and migrates across the phase boundary.
  - In the organic phase, the alkoxide anion reacts with an alkylating agent (e.g., an alkyl halide, R'-X), forming the desired ether product (R-O-R') and releasing a halide anion (X<sup>-</sup>).
  - The tetrabutylphosphonium cation then pairs with the newly formed halide anion and transports it back to the aqueous phase, completing the catalytic cycle.



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General mechanism of phase-transfer catalysis using **tetrabutylphosphonium iodide**.

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